

# A Comprehensive Technical Guide to the Solubility of 1-Octyne in Organic Solvents

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## Compound of Interest

Compound Name: 1-Octyne

Cat. No.: B150090

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## Abstract

**1-Octyne** ( $C_8H_{14}$ ) is a terminal alkyne of significant interest in organic synthesis, serving as a fundamental building block for more complex molecules in pharmaceutical and materials science research.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for reaction design, process optimization, purification, and product formulation. This technical guide provides an in-depth analysis of the solubility profile of **1-octyne**, grounded in the principles of intermolecular forces and molecular structure. We will explore its behavior in nonpolar, polar aprotic, and polar protic solvents, present a consolidated data summary, and provide a self-validating experimental protocol for determining solubility. This document is intended for researchers, chemists, and drug development professionals who utilize **1-octyne** in their workflows.

## Physicochemical Profile of 1-Octyne

To comprehend the solubility of **1-octyne**, we must first examine its molecular structure and inherent physical properties. **1-Octyne** is an eight-carbon alkyne with a triple bond at the C1 position.[1] This structure imparts a dual character to the molecule: a long, nonpolar hexyl chain ( $C_6H_{13}$ ) and a weakly polar terminal alkyne group ( $C\equiv CH$ ).

The dominant feature is the extensive alkyl chain, which makes the molecule predominantly nonpolar. The terminal alkyne group possesses a slight dipole moment due to the greater s-character of the sp-hybridized carbon, making the terminal hydrogen weakly acidic. However, this polarity is minimal and is largely overshadowed by the nonpolar nature of the hydrocarbon

tail. These structural characteristics are the primary determinants of its interaction with solvent molecules.

Key Physical Properties:

Property	Value	Reference
Molecular Formula	<b>C<sub>8</sub>H<sub>14</sub></b>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	110.20 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Clear, colorless to yellow liquid	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Density	~0.747 g/mL at 25 °C	<a href="#">[2]</a> <a href="#">[6]</a>
Boiling Point	127-128 °C	<a href="#">[2]</a> <a href="#">[6]</a>
Melting Point	-80 °C	<a href="#">[2]</a> <a href="#">[6]</a>

| Water Solubility | 0.024 g/L (Immiscible) | [\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#) |

## The Theoretical Framework of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[\[8\]](#) A solute will dissolve in a solvent if the energy of the new solute-solvent interactions is comparable to or greater than the sum of the pre-existing solute-solute and solvent-solvent interactions. These interactions are dictated by intermolecular forces (IMFs).

For **1-octyne**, the primary IMFs are:

- **London Dispersion Forces (LDF):** These are weak, temporary forces arising from transient fluctuations in electron density. As a molecule with a significant nonpolar alkyl chain, LDFs are the predominant intermolecular force for **1-octyne**.[\[9\]](#) These forces are strongest when interacting with other nonpolar molecules.
- **Dipole-Induced Dipole Forces:** The weak dipole of the alkyne group in **1-octyne** can induce a temporary dipole in a neighboring nonpolar solvent molecule, leading to a weak attraction.

- **Dipole-Dipole Forces:** When interacting with polar solvents, the weak dipole of the alkyne can engage in dipole-dipole interactions, though these are much weaker than those of highly polar molecules.

## Solubility Profile Across Solvent Classes

Based on its molecular structure and the principles of intermolecular forces, **1-octyne** exhibits broad solubility in organic solvents. Multiple sources confirm that it is generally miscible with common organic solvents like alcohols and ethers.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[10\]](#)

### Solubility in Nonpolar Solvents (e.g., Hexane, Toluene)

In nonpolar solvents such as hexane or toluene, the dominant intermolecular forces are London Dispersion Forces.[\[9\]](#)[\[11\]](#) Since **1-octyne** is itself a predominantly nonpolar molecule with strong LDFs, the solute-solvent interactions are very similar to the solute-solute and solvent-solvent interactions. This energetic favorability results in high solubility. **1-octyne** is expected to be fully miscible with hexane, octane, toluene, and other nonpolar hydrocarbons.

### Solubility in Polar Aprotic Solvents (e.g., Diethyl Ether, Acetone)

Polar aprotic solvents lack acidic protons but possess a significant dipole moment. In solvents like diethyl ether and acetone, **1-octyne**'s long alkyl chain can still interact favorably via LDFs. Additionally, the weak dipole of the alkyne group can participate in dipole-dipole and dipole-induced dipole interactions with the solvent molecules. This combination of forces leads to excellent solubility, and **1-octyne** is considered miscible with these types of solvents.[\[2\]](#)[\[10\]](#)

### Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol)

Polar protic solvents, such as ethanol and methanol, are characterized by the presence of a hydrogen atom bonded to an electronegative atom (oxygen). While these solvents are highly polar and engage in strong hydrogen bonding with themselves, they also have nonpolar alkyl portions. **1-octyne** is miscible with common alcohols.[\[2\]](#)[\[5\]](#)[\[10\]](#) The solubility is driven by the LDFs between the alkyl chain of **1-octyne** and the alkyl chain of the alcohol, as well as weak dipole-dipole interactions.

## Immiscibility in Water

Water is a highly polar, protic solvent that forms a strong, extensive hydrogen-bonding network. The energy required to disrupt these strong water-water interactions to create a cavity for the nonpolar **1-octyne** molecule is substantial. The weak interactions that would form between **1-octyne** and water are insufficient to compensate for this energy cost. Consequently, **1-octyne** is immiscible in water, with a very low measured solubility of 24 mg/L at 25°C.<sup>[7]</sup>

## Summary of 1-Octyne Solubility

Solvent Class	Representative Solvents	Dominant IMFs	Expected Solubility	Reference
Nonpolar	Hexane, Toluene, Heptane	London Dispersion Forces	Miscible	<sup>[2][10]</sup>
Polar Aprotic	Diethyl Ether, Acetone, THF	LDF, Dipole- Dipole	Miscible	<sup>[2][5][10]</sup>
Polar Protic	Ethanol, Methanol, Isopropanol	LDF, Dipole- Dipole	Miscible	<sup>[1][2][5][10]</sup>
Highly Polar	Water	Hydrogen Bonding (solvent)	Immiscible (0.024 g/L)	<sup>[2][7]</sup>

## Experimental Protocol: Determination of Miscibility

This protocol provides a self-validating method for the qualitative determination of miscibility of **1-octyne** in a test solvent at ambient temperature. The causality behind each step is explained to ensure scientific integrity.

Objective: To determine if **1-octyne** is miscible, partially miscible, or immiscible in a selected organic solvent at a 1:1 volume ratio.

Materials:

- **1-Octyne** (≥97% purity)

- Test Solvent (analytical grade)
- Two 10 mL graduated glass cylinders with stoppers (Class A)
- Calibrated digital pipette (1000  $\mu$ L)
- Vortex mixer
- Constant temperature water bath (set to  $25.0 \pm 0.5$   $^{\circ}$ C)
- Bright, diffused light source for observation

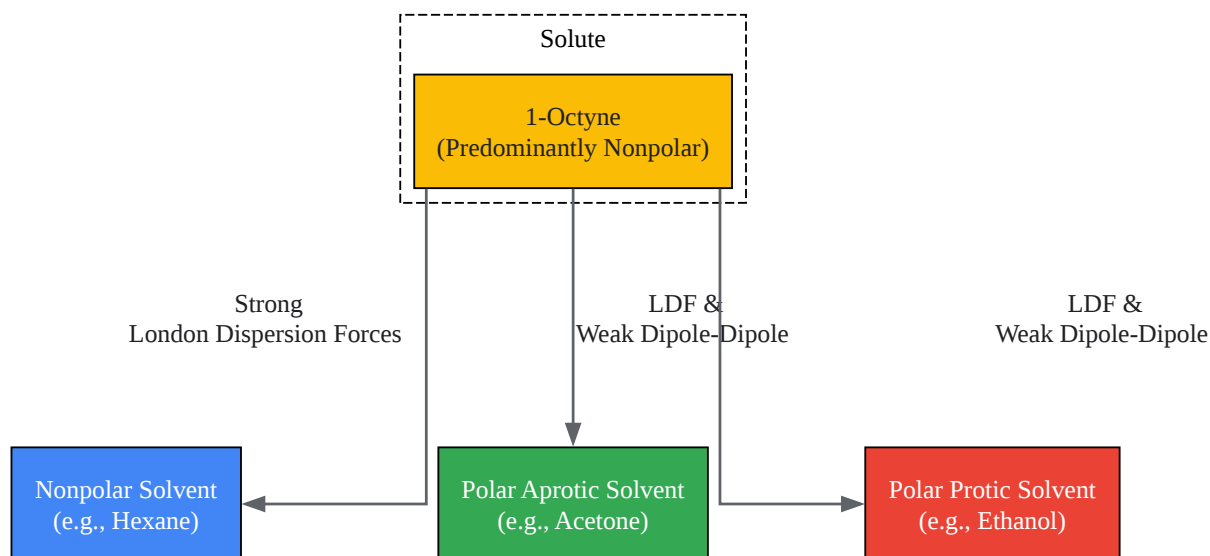
#### Methodology:

- Temperature Equilibration:
  - Action: Place the sealed containers of **1-octyne**, the test solvent, and the graduated cylinders in the water bath for at least 30 minutes.
  - Causality: Solubility is temperature-dependent. Ensuring all components are at a stable, defined temperature (25  $^{\circ}$ C) is critical for reproducibility and standardization.
- Solvent Addition:
  - Action: Using a clean graduated cylinder, measure exactly 5.0 mL of the test solvent.
  - Causality: Precise volume measurement is essential for defining the ratio of the mixture. Using Class A glassware minimizes measurement error.
- Solute Addition:
  - Action: Using a clean graduated cylinder, measure exactly 5.0 mL of **1-octyne** and add it to the cylinder containing the test solvent.
  - Causality: This creates a 1:1 (v/v) mixture, a standard ratio for miscibility testing. Adding the solute to the solvent is standard practice.
- Mixing and Equilibration:

- Action: Stopper the cylinder securely and invert it 10-15 times gently. Then, vortex the mixture for 30 seconds to ensure thorough mixing. Place the cylinder back into the water bath for 15 minutes.
- Causality: Vigorous mixing ensures intimate contact between the two liquids, overcoming any initial diffusion barriers. The subsequent rest period allows the system to reach thermodynamic equilibrium. If the liquids are immiscible, this period allows for phase separation (demixing) to occur.
- Observation and Interpretation:
  - Action: Remove the cylinder from the bath and hold it against a bright, diffused light source. Observe the contents carefully.
  - Causality: Visual inspection is the primary method for determining miscibility. A diffused light source helps to clearly identify any phase boundaries or turbidity.
  - Results:
    - Miscible: The mixture appears as a single, clear, homogenous liquid with no visible interface, cloudiness, or suspended droplets.
    - Immiscible: Two distinct liquid layers are visible, separated by a clear meniscus.
    - Partially Miscible: The mixture appears cloudy or opalescent (an emulsion), or two layers are present but their volumes are different from the initial 5.0 mL, indicating some mutual dissolution.
- Validation:
  - Action: Repeat the entire procedure (Steps 1-5) to ensure the result is reproducible.
  - Causality: Reproducibility is the cornerstone of scientific validation. A consistent result across duplicate experiments confirms the observation and minimizes the chance of experimental artifact.

## Visualization of Molecular Interactions

The following diagram illustrates the key intermolecular forces at play when **1-octyne** interacts with different classes of organic solvents, providing a visual summary of the principles discussed.



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Caption: Intermolecular forces governing **1-octyne**'s solubility.

## Conclusion

**1-Octyne** is a versatile organic compound characterized by its predominantly nonpolar nature. This structure dictates its solubility, making it highly soluble and generally miscible with a wide array of nonpolar and moderately polar organic solvents, including alkanes, ethers, and alcohols. Its solubility is primarily driven by London Dispersion Forces, supplemented by weak dipole interactions from its terminal alkyne group. Conversely, its inability to overcome the strong hydrogen-bonding network of water renders it immiscible in aqueous media. This comprehensive solubility profile is critical for its effective application in synthetic chemistry, enabling informed decisions on solvent selection for reactions, extractions, and purifications.

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